molecular formula C25H26N4O3 B2918417 Ethyl 1-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperidine-3-carboxylate CAS No. 1226456-73-0

Ethyl 1-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperidine-3-carboxylate

Cat. No. B2918417
CAS RN: 1226456-73-0
M. Wt: 430.508
InChI Key: KBRIYDXVOODCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperidine-3-carboxylate, commonly known as EITPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EITPC is a piperidine-based compound that contains both isoxazole and thienyl moieties, making it a unique and versatile molecule. In

Scientific Research Applications

Anticancer Applications

One of the primary scientific research applications of derivatives related to Ethyl 1-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperidine-3-carboxylate is in the development of anticancer agents. For instance, compounds with the piperidine moiety have been synthesized and evaluated for their anticancer potential. A study demonstrated that certain propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed strong anticancer activity, suggesting their potential as promising anticancer agents (Rehman et al., 2018).

Antibacterial Applications

Another significant area of research is the exploration of antibacterial properties. Derivatives of this compound have been studied for their effectiveness against various bacterial strains. For example, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and showed moderate to high antibacterial activity (Khalid et al., 2016).

Enzyme Inhibition for Alzheimer’s Disease

Research into neurodegenerative diseases, specifically Alzheimer’s disease, has also incorporated derivatives of this compound. A study focusing on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives evaluated them as potential drug candidates for Alzheimer’s treatment, highlighting their ability to inhibit enzymes related to the disease’s progression (Rehman et al., 2018).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, indicating their potential application in treating tuberculosis. These compounds demonstrated significant activity in inhibitory assays against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, showcasing their promise as antituberculosis agents (Jeankumar et al., 2013).

Synthesis and Characterization of New Heterocycles

Beyond pharmacological applications, there's research into synthesizing and characterizing new heterocyclic compounds incorporating the piperidine moiety for potential use in various scientific and industrial applications. This includes exploring their physical, chemical, and biological properties to understand their potential utility across different domains (Zaki et al., 2021).

properties

IUPAC Name

1-(3-cyano-6-methylquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-16-4-6-21-20(12-16)24(18(14-26)15-27-21)29-10-8-17(9-11-29)25(30)28-22-13-19(31-2)5-7-23(22)32-3/h4-7,12-13,15,17H,8-11H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRIYDXVOODCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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